molecular formula C4HBrCl2S B1268062 3-Bromo-2,5-dichlorothiophene CAS No. 60404-18-4

3-Bromo-2,5-dichlorothiophene

Cat. No.: B1268062
CAS No.: 60404-18-4
M. Wt: 231.92 g/mol
InChI Key: PBUHOXBSIQJRNO-UHFFFAOYSA-N
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Description

3-Bromo-2,5-dichlorothiophene: is an organic compound with the molecular formula C₄HBrCl₂S. It is a halogenated thiophene derivative, characterized by the presence of bromine and chlorine atoms on the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-2,5-dichlorothiophene typically involves halogenation reactions. One common method is the bromination of 2,5-dichlorothiophene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Bromo-2,5-dichlorothiophene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives and polymers. Its halogenated nature makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.

Biology and Medicine:

In biological research, this compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown promise as antimicrobial and anticancer agents.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices .

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-dichlorothiophene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, facilitating the introduction of various functional groups onto the thiophene ring. In biological systems, its mechanism of action involves interactions with cellular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness:

3-Bromo-2,5-dichlorothiophene is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This combination of halogens imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-2,5-dichlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2S/c5-2-1-3(6)8-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUHOXBSIQJRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334784
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60404-18-4
Record name 3-Bromo-2,5-dichlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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